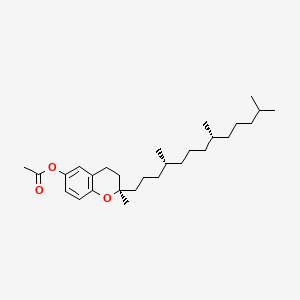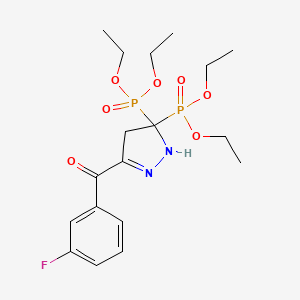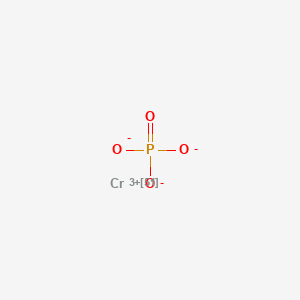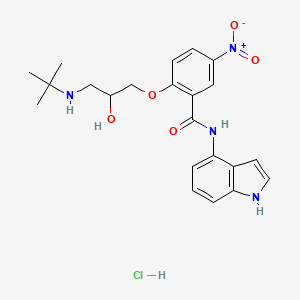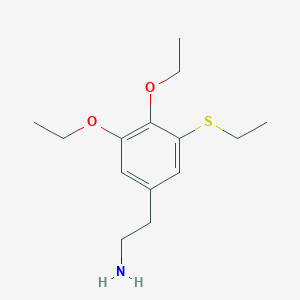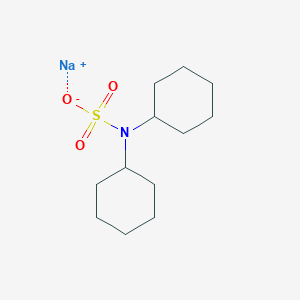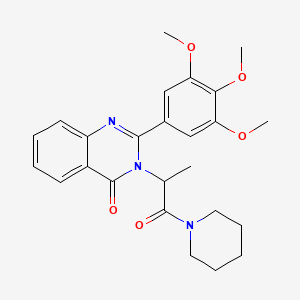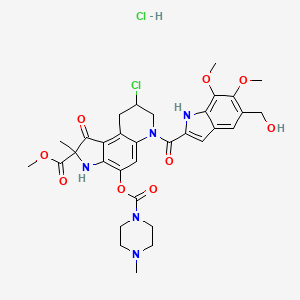
1H-Pyrrolo(3,2-f)quinoline-2-carboxylic acid, 2,3,6,7,8,9-hexahydro-8-chloro-2-methyl-4-(((4-methyl-1-piperazinyl)carbonyl)oxy)-1-oxo-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-, methyl ester, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrolo(3,2-f)quinoline-2-carboxylic acid, 2,3,6,7,8,9-hexahydro-8-chloro-2-methyl-4-(((4-methyl-1-piperazinyl)carbonyl)oxy)-1-oxo-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-, methyl ester, monohydrochloride (phew, that’s a mouthful!) belongs to the class of heterocyclic compounds. Its intricate structure combines a quinoline ring system with a pyrrolo ring, making it a fascinating target for research.
Métodos De Preparación
The synthesis of this compound involves several steps, and industrial production methods vary
-
Quinoline Formation: : The quinoline ring is formed via cyclization of an appropriate precursor. Common starting materials include aniline derivatives and aldehydes. Acid-catalyzed condensation reactions lead to the quinoline scaffold.
-
Pyrrolo Ring Introduction: : The pyrrolo ring is introduced through a series of reactions, often involving nucleophilic substitution or cyclization. Key steps include the addition of amines and subsequent cyclization.
-
Functional Group Installations: : The chloro, methyl, and carbonyl groups are incorporated using appropriate reagents and conditions. Protecting groups may be necessary during these transformations.
Análisis De Reacciones Químicas
1H-Pyrrolo(3,2-f)quinoline-2-carboxylic acid undergoes various reactions:
Oxidation: The carbonyl group can be oxidized to a carboxylic acid or other functional groups.
Reduction: Reduction of the carbonyl group or other substituents can yield different derivatives.
Substitution: Chlorine atoms can be substituted with other halogens or functional groups.
Cyclization: Intramolecular cyclization reactions play a crucial role in forming the pyrrolo ring.
Major products depend on reaction conditions and substituents. For example, reduction of the carbonyl group may yield the corresponding alcohol, while oxidation could lead to a carboxylic acid.
Aplicaciones Científicas De Investigación
Researchers explore this compound’s potential in various fields:
Medicine: Its unique structure suggests potential as an anticancer agent or kinase inhibitor.
Chemistry: It serves as a building block for designing novel heterocyclic compounds.
Biology: Investigating its interactions with cellular targets sheds light on biological processes.
Mecanismo De Acción
The compound likely exerts its effects by interfering with specific molecular pathways. Further studies are needed to elucidate its precise mechanism.
Comparación Con Compuestos Similares
While there are no direct analogs, compounds with quinoline and pyrrolo moieties share some similarities. Notable examples include quinoline-based antimalarials and pyrroloquinoline quinone (PQQ), a cofactor in redox reactions.
: Reference 1 (if available) : Reference 2 (if available)
Propiedades
Número CAS |
140447-71-8 |
|---|---|
Fórmula molecular |
C32H37Cl2N5O9 |
Peso molecular |
706.6 g/mol |
Nombre IUPAC |
methyl 8-chloro-6-[5-(hydroxymethyl)-6,7-dimethoxy-1H-indole-2-carbonyl]-2-methyl-4-(4-methylpiperazine-1-carbonyl)oxy-1-oxo-3,7,8,9-tetrahydropyrrolo[3,2-f]quinoline-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C32H36ClN5O9.ClH/c1-32(30(42)46-5)28(40)23-19-12-18(33)14-38(21(19)13-22(25(23)35-32)47-31(43)37-8-6-36(2)7-9-37)29(41)20-11-16-10-17(15-39)26(44-3)27(45-4)24(16)34-20;/h10-11,13,18,34-35,39H,6-9,12,14-15H2,1-5H3;1H |
Clave InChI |
XUAVBRZAPXALKH-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)C2=C3CC(CN(C3=CC(=C2N1)OC(=O)N4CCN(CC4)C)C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)CO)Cl)C(=O)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




